3-Ethynyl-N-isopropyl-5-methylbenzamide
Description
3-Ethynyl-N-isopropyl-5-methylbenzamide is a benzamide derivative characterized by an ethynyl group at the 3-position, an isopropylamide substituent, and a methyl group at the 5-position of the benzene ring.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethynyl-5-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H15NO/c1-5-11-6-10(4)7-12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15) |
InChI Key |
SJXXLGQINRITHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-N-isopropyl-5-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzoic acid, isopropylamine, and methylating agents.
Amidation Reaction: The 3-ethynylbenzoic acid is reacted with isopropylamine under controlled conditions to form the corresponding amide.
Methylation: The resulting amide is then methylated using appropriate methylating agents to yield 3-Ethynyl-N-isopropyl-5-methylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N-isopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amides or alkanes.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
3-Ethynyl-N-isopropyl-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Ethynyl vs. Ethoxy/Amino Groups: The ethynyl group in 3-Ethynyl-N-isopropyl-5-methylbenzamide introduces steric rigidity and electronic unsaturation, contrasting with the electron-donating ethoxy and amino groups in 3-Amino-5-ethoxy-N-isopropylbenzamide .
- Directing Groups : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate motif facilitates metal-catalyzed C–H functionalization, whereas the ethynyl group in the target compound may act as a π-acidic ligand for transition metals .
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
